REACTION_CXSMILES
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[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:13]>>[Cl:1][C:2]1[N:9]=[C:8]([Cl:10])[C:7]([Cl:11])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:13]
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Name
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Quantity
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30 g
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Type
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reactant
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Smiles
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ClC1=C(C#N)C=C(C(=N1)Cl)Cl
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Name
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Quantity
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162 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CUSTOM
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Details
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quenched by the addition of water/ice
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Type
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FILTRATION
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Details
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The solid was collected by filtration
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Type
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CUSTOM
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Details
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dried in an oven under reduced pressure
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Type
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CUSTOM
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Details
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This resulted in 26 g of 2,5,6-trichloronicotinamide as a white solid
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Name
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Type
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Smiles
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ClC1=C(C(=O)N)C=C(C(=N1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |